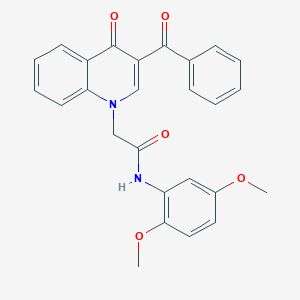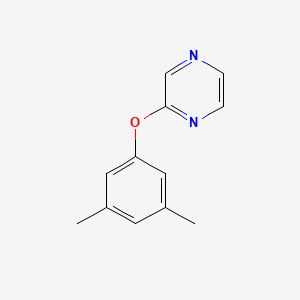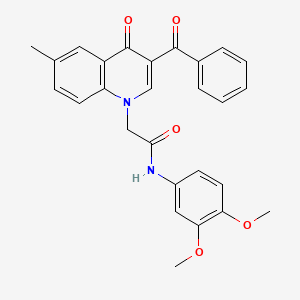
2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide (or DQPA) is a small molecule that has been studied for its potential applications in various scientific fields. DQPA is an organophosphorus compound, which is a type of compound that contains phosphorus and carbon atoms. It has been used for a variety of purposes, including as a synthetic intermediate, a reagent in organic synthesis, and a building block for drug discovery. DQPA has also been studied for its potential biomedical applications, such as its use as an anti-inflammatory, anti-cancer, and anti-bacterial agent.
科学研究应用
DQPA has been studied for its potential applications in various scientific fields. It has been used as a synthetic intermediate in the synthesis of other compounds, such as pyridines and quinolines. It has also been used as a reagent in organic synthesis, and as a building block for drug discovery. In addition, DQPA has been studied for its potential biomedical applications, such as its use as an anti-inflammatory, anti-cancer, and anti-bacterial agent.
作用机制
The exact mechanism of action of DQPA is not yet fully understood. However, it is believed that DQPA may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. DQPA may also act as an antioxidant by scavenging free radicals, which can cause oxidative stress and damage. Additionally, DQPA has been shown to interact with certain receptors, such as the estrogen receptor, and may modulate the activity of these receptors.
Biochemical and Physiological Effects
Studies have shown that DQPA has a variety of biochemical and physiological effects. In animal models, DQPA has been shown to reduce inflammation, reduce the growth of cancer cells, and reduce the growth of bacteria. Additionally, DQPA has been shown to have anti-oxidant and anti-apoptotic effects. It has also been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
The use of DQPA in laboratory experiments has several advantages. DQPA is relatively inexpensive and easy to obtain, and is stable in both acidic and basic solutions. Additionally, it is soluble in a variety of organic solvents, and can be used in a variety of synthetic reactions. However, there are some limitations to the use of DQPA in laboratory experiments. It can be toxic in high concentrations, and can react with other compounds to form toxic byproducts. Additionally, DQPA can be difficult to purify, and can be difficult to store for long periods of time.
未来方向
The potential applications of DQPA are still being explored, and there are a number of possible future directions for research. One possible direction is to further investigate the biochemical and physiological effects of DQPA, with a focus on its anti-inflammatory, anti-cancer, and anti-bacterial effects. Additionally, further research could be conducted to investigate the potential therapeutic applications of DQPA, such as its use in the treatment of neurodegenerative diseases. Additionally, further research could be conducted to investigate the potential for DQPA to be used as an intermediate in the synthesis of other compounds, or as a building block for drug discovery. Finally, further research could be conducted to investigate the potential for DQPA to be used as an antioxidant or to modulate the activity of receptors.
合成方法
DQPA can be synthesized using a variety of methods, including the Wittig reaction, the Stille reaction, and the Suzuki reaction. The Wittig reaction involves the use of a phosphonium salt and a carbonyl compound, and is typically used to form carbon-carbon bonds. The Stille reaction involves the use of a palladium catalyst and a stannane, and is used to form carbon-carbon bonds. The Suzuki reaction involves the use of a palladium catalyst and an aryl halide, and is used to form carbon-carbon bonds. All of these methods can be used to synthesize DQPA, and the choice of method depends on the desired properties of the final product.
属性
IUPAC Name |
2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5/c1-32-18-12-13-23(33-2)21(14-18)27-24(29)16-28-15-20(25(30)17-8-4-3-5-9-17)26(31)19-10-6-7-11-22(19)28/h3-15H,16H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGKMIIOJDESKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-fluorophenyl)methoxy]pyridine](/img/structure/B6493098.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B6493106.png)
![(2Z)-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide](/img/structure/B6493114.png)


![(2Z)-6-ethoxy-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6493149.png)
![N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6493150.png)
![3-fluoro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B6493154.png)
![2-chloro-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-5-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6493161.png)
![2,4-difluoro-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B6493166.png)
![3-(benzenesulfonyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylquinoline](/img/structure/B6493169.png)
![2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6493176.png)
![2-[3-(4-ethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6493183.png)
